Iguratimod Impurity 11
Overview
Description
Iguratimod Impurity 11 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a methylsulfonamido group, and a phenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iguratimod Impurity 11 typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 2-hydroxy-4-(methylsulfonamido)-5-phenoxybenzaldehyde, which is then reacted with acetamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving temperature control, pressure regulation, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Iguratimod Impurity 11 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Iguratimod Impurity 11 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Iguratimod Impurity 11 involves its interaction with specific molecular targets. The hydroxy and methylsulfonamido groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, leading to reduced catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-4-methylphenyl)acetamide
- N-(2-Hydroxyphenyl)acetamide
- N-(2-Methoxyphenyl)acetamide
Uniqueness
Iguratimod Impurity 11 stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonamido group enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
N-[2-[2-hydroxy-4-(methanesulfonamido)-5-phenoxyphenyl]-2-oxoethyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-11(20)18-10-16(22)13-8-17(25-12-6-4-3-5-7-12)14(9-15(13)21)19-26(2,23)24/h3-9,19,21H,10H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILXKNGZXBBSAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC(=C(C=C1O)NS(=O)(=O)C)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136404 | |
Record name | N-[2-[2-Hydroxy-4-[(methylsulfonyl)amino]-5-phenoxyphenyl]-2-oxoethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149457-04-5 | |
Record name | N-[2-[2-Hydroxy-4-[(methylsulfonyl)amino]-5-phenoxyphenyl]-2-oxoethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149457-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[2-Hydroxy-4-[(methylsulfonyl)amino]-5-phenoxyphenyl]-2-oxoethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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